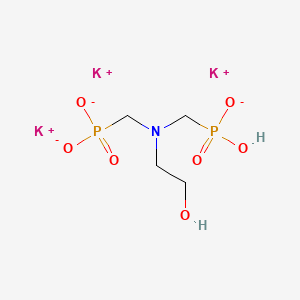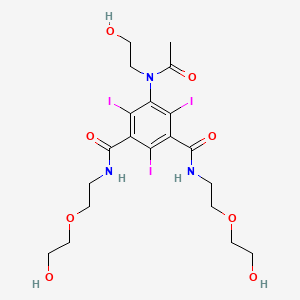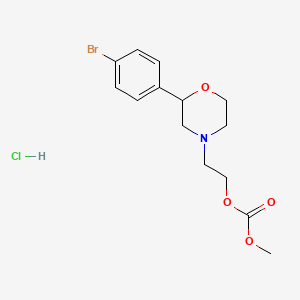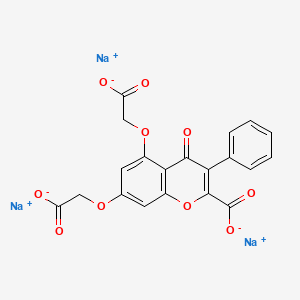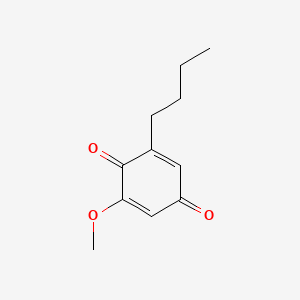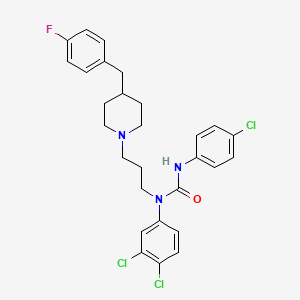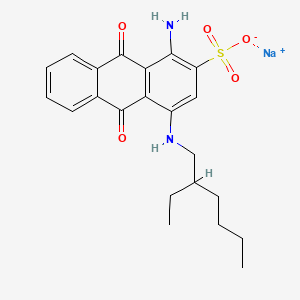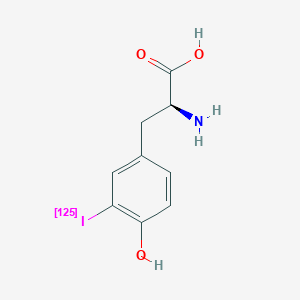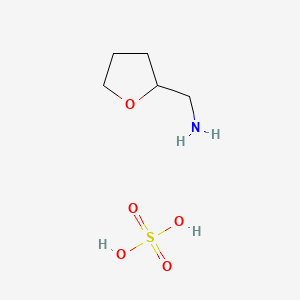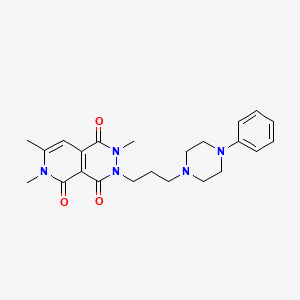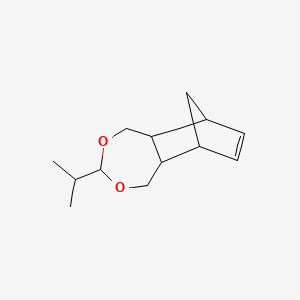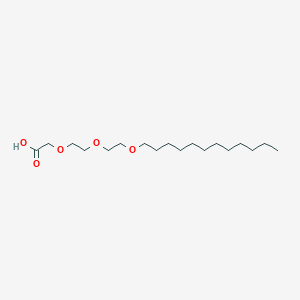
Laureth-3 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Laureth-3 carboxylic acid is typically synthesized through the ethoxylation of lauryl alcohol, followed by carboxylation. The process begins with the addition of ethylene oxide to lauryl alcohol in the presence of an alkaline catalyst such as potassium hydroxide or sodium methoxide . The reaction continues until the desired number of ethylene oxide units are added. The resulting ethoxylate is then carboxylated to form this compound .
Analyse Des Réactions Chimiques
Laureth-3 carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride for conversion to acid chlorides, and alcohols for esterification . Major products formed from these reactions include esters, amides, and anhydrides .
Applications De Recherche Scientifique
Laureth-3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in membrane protein solubilization and biochemistry studies.
Mécanisme D'action
As a surfactant, laureth-3 carboxylic acid reduces the surface tension of aqueous solutions, allowing for easier spreading and mixing of liquids . Its amphiphilic nature enables it to align at the interface of water and oil, facilitating emulsification and solubilization . This property is particularly useful in cosmetic formulations where blending of hydrophilic and lipophilic ingredients is required.
Comparaison Avec Des Composés Similaires
Laureth-3 carboxylic acid can be compared to other alkyl ether carboxylates such as laureth-4 carboxylic acid and laureth-6 carboxylic acid. These compounds share similar surfactant properties but differ in the number of ethylene oxide units, which affects their solubility and emulsifying capabilities . This compound is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in formulations requiring moderate viscosity and solubility .
Similar Compounds
- Laureth-4 carboxylic acid
- Laureth-6 carboxylic acid
- Sodium laureth sulfate
- Sodium lauryl sulfate
These compounds are also used in various personal care products for their surfactant properties .
Propriétés
Numéro CAS |
20858-24-6 |
|---|---|
Formule moléculaire |
C18H36O5 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20) |
Clé InChI |
VUCGAFPTLRWSEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


